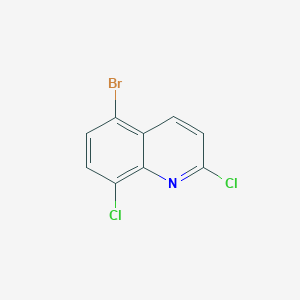

5-Bromo-2,8-dichloroquinoline

Vue d'ensemble

Description

5-Bromo-2,8-dichloroquinoline is an organic compound with the molecular formula C9H4BrCl2N. It belongs to the quinoline family, which is characterized by a benzene ring fused with a pyridine ring. This compound is notable for its applications in various fields, including medicinal chemistry and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,8-dichloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method includes the bromination of 2,8-dichloroquinoline using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to meet industrial standards .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 2 and 8 undergo nucleophilic substitution under specific conditions. The reactivity varies due to electronic and steric effects:

-

Position 2 : Enhanced reactivity due to conjugation with the quinoline nitrogen, facilitating SNAr with amines or alkoxides.

-

Position 8 : Reduced reactivity compared to position 2, requiring harsher conditions for substitution .

Key Reactions:

Mechanistic studies indicate that the use of palladium catalysts (e.g., Pd(OAc)₂) accelerates amination at position 2 by stabilizing the transition state through π-coordination .

Cross-Coupling Reactions

The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Suzuki-Miyaura Coupling:

-

Reagents : Arylboronic acids, Pd(PPh₃)₄, K₂CO₃, DME/H₂O.

-

Typical Yield : 70–85% under optimized conditions.

Buchwald-Hartwig Amination:

-

Reagents : Primary/secondary amines, Pd₂(dba)₃, XantPhos, Cs₂CO₃.

Electrophilic Substitution

The electron-rich quinoline ring allows electrophilic substitution, though halogen directing effects dominate:

-

Nitration : Occurs at position 3 (meta to bromine) using HNO₃/H₂SO₄, yielding 3-nitro-5-bromo-2,8-dichloroquinoline.

-

Sulfonation : Directed to position 4 by bromine’s ortho/para-directing effect.

Reductive Dehalogenation

Selective dehalogenation is achievable via catalytic hydrogenation:

-

Conditions : H₂ (1 atm), Pd/C, EtOH, 25°C.

-

Outcome : Bromine at position 5 is retained, while chlorine at position 2 is preferentially removed .

Hydrolysis Reactions

Controlled hydrolysis of chlorine substituents produces hydroxylated derivatives:

-

Basic Hydrolysis (NaOH, H₂O/EtOH) : Yields 5-bromo-8-chloroquinolin-2-ol .

-

Acidic Hydrolysis (HCl, Δ) : Less selective, leading to dihydroxy byproducts .

Radical Reactions

Under UV light, this compound undergoes homolytic cleavage of C-Br bonds, generating quinoline radicals that dimerize or react with traps like TEMPO.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Studies have demonstrated that 5-Bromo-2,8-dichloroquinoline exhibits significant antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

- Anticancer Properties : Research indicates that this compound can inhibit cell proliferation in several cancer cell lines, suggesting its potential as an anticancer agent. In vitro studies have shown effectiveness against breast and lung cancer cells .

2. Biological Studies

- Enzyme Inhibition : The compound acts as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial in drug metabolism. This inhibition may have implications for pharmacology and toxicology.

- Targeted Drug Delivery : Recent advancements in drug delivery systems utilize this compound to enhance the bioavailability of therapeutic agents by modifying their pharmacokinetic profiles .

3. Materials Science

- Synthesis of Heterocyclic Compounds : The compound serves as a building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .

- Development of New Materials : Its unique chemical properties allow for applications in creating dyes, pigments, and other industrial chemicals .

Case Studies

Mécanisme D'action

The mechanism of action of 5-Bromo-2,8-dichloroquinoline involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting key enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or disrupt DNA replication in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-7,8-dichloroquinoline: Similar in structure but with different substitution patterns, leading to distinct chemical properties and applications.

5-Bromo-2-chloroquinoline: Lacks one chlorine atom compared to 5-Bromo-2,8-dichloroquinoline, resulting in different reactivity and uses.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring precise molecular interactions.

Activité Biologique

5-Bromo-2,8-dichloroquinoline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antimalarial applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of bromine and chlorine substituents enhances its biological activity by modulating interactions with biological targets.

The mechanism of action for this compound primarily involves its interaction with enzymes and receptors. Quinoline derivatives are known to inhibit DNA synthesis by interfering with bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism is crucial for its application as an antimicrobial agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi. The compound demonstrates a dose-dependent response, with lower concentrations yielding higher efficacy against specific pathogens.

| Pathogen | IC50 (µM) | Activity |

|---|---|---|

| Escherichia coli | 12.5 | Moderate |

| Staphylococcus aureus | 15.0 | Moderate |

| Candida albicans | 20.0 | Moderate |

Antimalarial Activity

The antimalarial efficacy of this compound has been evaluated in vitro against Plasmodium falciparum. Studies show that it possesses a potent inhibitory effect on the growth of malaria parasites.

| Strain | IC50 (µM) | In Vivo Efficacy (mg/kg) |

|---|---|---|

| P. falciparum | 5.0 | 3.7 |

| P. berghei | 6.0 | 13.0 |

The compound's mechanism involves disruption of the parasite's metabolic pathways, leading to reduced viability and replication rates .

Case Study 1: Antimicrobial Efficacy

A study conducted on various quinoline derivatives, including this compound, demonstrated that the compound significantly inhibited the growth of both gram-positive and gram-negative bacteria. The presence of halogen substituents was found to enhance antimicrobial activity by increasing lipophilicity and altering membrane permeability .

Case Study 2: Antimalarial Activity Assessment

In a preclinical trial assessing the antimalarial activity of this compound, it was found to effectively reduce parasitemia in infected mice models. The study reported an effective dose range between 3.7 mg/kg to 13 mg/kg for achieving significant reductions in parasite load .

Propriétés

IUPAC Name |

5-bromo-2,8-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQTVPVFULTIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.